An In-depth Technical Guide to endo-BCN-PEG4-Boc: A Core Component in Modern Bioconjugation
An In-depth Technical Guide to endo-BCN-PEG4-Boc: A Core Component in Modern Bioconjugation
For researchers, scientists, and professionals in drug development, the strategic selection of linker molecules is paramount to the success of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the vast array of available linkers, endo-BCN-PEG4-Boc has emerged as a key player. This technical guide provides a comprehensive overview of its core attributes, experimental applications, and the underlying chemical principles that govern its utility.
Core Concepts and Chemical Structure
endo-BCN-PEG4-Boc is a heterobifunctional linker designed for copper-free click chemistry. Its structure is a synergistic combination of three key functional moieties:
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An endo-bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules. This reaction is bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native biochemical processes.[1]
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A tetra-polyethylene glycol (PEG4) spacer: This hydrophilic chain enhances the solubility of the linker and the resulting conjugate in aqueous environments, reduces aggregation, and provides spatial separation between the conjugated molecules.[2][3]
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A tert-butyloxycarbonyl (Boc)-protected amine : The Boc group is a robust protecting group for the terminal amine. It can be readily removed under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to another molecule of interest.[4][]
The precise arrangement of these components makes endo-BCN-PEG4-Boc a versatile tool for the sequential and controlled assembly of complex biomolecules.
The following tables summarize the key quantitative data for endo-BCN-PEG4-Boc and its deprotected amine derivative, compiled from various suppliers.
Table 1: Physicochemical Properties of endo-BCN-PEG4-Boc and its Amine Derivative
| Property | endo-BCN-PEG4-Boc-amine | endo-BCN-PEG4-amine (Boc Deprotected) |
| CAS Number | 2468686-11-3[6] | 1898221-77-6[7] |
| Molecular Formula | C₂₆H₄₄N₂O₈[6] | C₂₁H₃₆N₂O₆[7] |
| Molecular Weight | 512.64 g/mol [6] | 412.53 g/mol [7] |
| Purity | Typically ≥95% or ≥98%[4][6] | Typically >98%[7] |
| Appearance | White to off-white solid or oil | To be determined[7] |
| Storage Conditions | -20°C, protect from light and moisture[4][] | -20°C for long-term storage[7] |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in DMSO |
Table 2: Computed Properties
| Property | endo-BCN-PEG4-Boc-amine | endo-BCN-PEG4-amine (Boc Deprotected) |
| Topological Polar Surface Area (TPSA) | 113.58 Ų[8] | 101 Ų |
| XLogP3 | 2.7433[8] | 0.8 |
| Hydrogen Bond Donor Count | 2[6] | 2[7] |
| Hydrogen Bond Acceptor Count | 8[6] | 8[7] |
| Rotatable Bond Count | 17[8] | 20[7] |
Visualization of Structure and Workflow
To better understand the molecular architecture and its application, the following diagrams are provided.
Caption: Structure of endo-BCN-PEG4-Boc-amine.
Caption: Workflow for Antibody-Drug Conjugate synthesis.
Experimental Protocols
The following are representative protocols for the use of endo-BCN-PEG4-Boc-amine in bioconjugation. Specific concentrations, reaction times, and purification methods may require optimization based on the specific biomolecules and payloads being used.
This protocol outlines the conjugation of an azide-modified protein with endo-BCN-PEG4-Boc-amine.
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Reagent Preparation:
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Dissolve the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
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Prepare a stock solution of endo-BCN-PEG4-Boc-amine (e.g., 10 mM) in an anhydrous organic solvent such as DMSO.
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Conjugation Reaction:
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Add a 5- to 20-fold molar excess of the endo-BCN-PEG4-Boc-amine stock solution to the protein solution.
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Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept low (typically <10% v/v) to maintain protein stability.
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Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.
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Purification:
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Remove excess, unreacted linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.
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Collect fractions containing the conjugated protein, monitoring with UV absorbance at 280 nm.
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-
Characterization:
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Confirm successful conjugation via mass spectrometry (e.g., MALDI-TOF or ESI-MS), observing the expected mass shift corresponding to the addition of the linker.
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-
Lyophilize the purified protein-linker conjugate to remove aqueous buffer.
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Resuspend the dried conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).
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Incubate for 30-60 minutes at room temperature.
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Remove the TFA/DCM solution under a stream of nitrogen.
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Purify the deprotected conjugate immediately using SEC or dialysis into the desired buffer for the next conjugation step.
Application in Targeted Protein Degradation (PROTACs)
While endo-BCN-PEG4-Boc is a synthetic linker and not directly involved in signaling pathways, it is a critical component in the synthesis of molecules that modulate these pathways. A prime example is its use in creating PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10]
The endo-BCN-PEG4-Boc linker facilitates the assembly of a PROTAC by connecting a ligand for the target protein to a ligand for the E3 ligase. The PEG4 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: PROTAC-mediated protein degradation pathway.
Safety and Handling
endo-BCN-PEG4-Boc should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically shipped at ambient temperature but should be stored at -20°C for long-term stability.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of endo-BCN-PEG4-Boc, a versatile and powerful tool in the field of bioconjugation. Its unique combination of a bioorthogonal reactive group, a hydrophilic spacer, and a protected amine makes it an invaluable asset for the development of next-generation therapeutics and research reagents.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 3. PEG4-bis-BCN (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. endo-BCN-PEG4-Boc-amine - Creative Biolabs [creative-biolabs.com]
- 6. chemscene.com [chemscene.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
